molecular formula C8H14N4 B13193268 1-[(1H-Imidazol-4-yl)methyl]piperazine

1-[(1H-Imidazol-4-yl)methyl]piperazine

Katalognummer: B13193268
Molekulargewicht: 166.22 g/mol
InChI-Schlüssel: CORMODVUQAFUOY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-[(1H-Imidazol-4-yl)methyl]piperazine is a heterocyclic compound that features both an imidazole ring and a piperazine ring. This compound is of significant interest due to its versatile applications in various fields, including chemistry, biology, and medicine. The presence of the imidazole ring, a five-membered ring containing two nitrogen atoms, imparts unique chemical properties to the compound.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(1H-Imidazol-4-yl)methyl]piperazine typically involves the reaction of imidazole derivatives with piperazine. One common method includes the alkylation of imidazole with a piperazine derivative under basic conditions. For instance, the reaction of 4-chloromethylimidazole with piperazine in the presence of a base such as sodium hydroxide can yield this compound .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound .

Analyse Chemischer Reaktionen

Types of Reactions: 1-[(1H-Imidazol-4-yl)methyl]piperazine undergoes various chemical reactions, including:

    Oxidation: The imidazole ring can be oxidized to form imidazole N-oxides.

    Reduction: Reduction reactions can convert the imidazole ring to dihydroimidazole derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the imidazole ring.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the imidazole ring can yield imidazole N-oxides, while nucleophilic substitution can introduce various functional groups onto the imidazole ring .

Wissenschaftliche Forschungsanwendungen

1-[(1H-Imidazol-4-yl)methyl]piperazine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and antifungal properties.

    Medicine: It serves as a precursor for the development of drugs targeting various diseases, including cancer and infectious diseases.

    Industry: The compound is utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 1-[(1H-Imidazol-4-yl)methyl]piperazine involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, influencing enzymatic activities and biochemical pathways. Additionally, the compound can interact with receptors and enzymes, modulating their functions. These interactions are crucial for its biological activities, such as antimicrobial and anticancer effects[4][4].

Vergleich Mit ähnlichen Verbindungen

    1-[(1H-Imidazol-4-yl)methyl]piperidine: Similar structure but with a piperidine ring instead of a piperazine ring.

    1-[(1H-Imidazol-4-yl)methyl]morpholine: Contains a morpholine ring instead of a piperazine ring.

    1-[(1H-Imidazol-4-yl)methyl]pyrrolidine: Features a pyrrolidine ring in place of the piperazine ring.

Uniqueness: 1-[(1H-Imidazol-4-yl)methyl]piperazine is unique due to the presence of both the imidazole and piperazine rings, which confer distinct chemical and biological properties.

Eigenschaften

Molekularformel

C8H14N4

Molekulargewicht

166.22 g/mol

IUPAC-Name

1-(1H-imidazol-5-ylmethyl)piperazine

InChI

InChI=1S/C8H14N4/c1-3-12(4-2-9-1)6-8-5-10-7-11-8/h5,7,9H,1-4,6H2,(H,10,11)

InChI-Schlüssel

CORMODVUQAFUOY-UHFFFAOYSA-N

Kanonische SMILES

C1CN(CCN1)CC2=CN=CN2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.